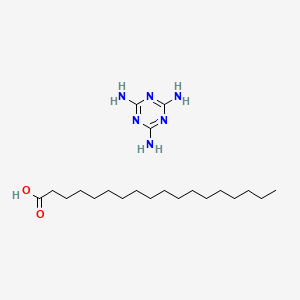
Einecs 276-321-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “stearic acid 1,3,5-triazine-2,4,6-triamine complex” is a coordination complex formed between stearic acid and 1,3,5-triazine-2,4,6-triamine. Stearic acid is a long-chain fatty acid, while 1,3,5-triazine-2,4,6-triamine, also known as melamine, is a nitrogen-rich heterocyclic compound. This complex combines the properties of both components, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the stearic acid 1,3,5-triazine-2,4,6-triamine complex typically involves the reaction of stearic acid with 1,3,5-triazine-2,4,6-triamine under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures. The stearic acid is first dissolved in the solvent, followed by the addition of 1,3,5-triazine-2,4,6-triamine. The mixture is then heated and stirred for several hours to ensure complete reaction and formation of the complex.
Industrial Production Methods
In industrial settings, the production of this complex may involve larger-scale reactors and more efficient mixing and heating systems. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified through filtration, washing, and drying steps.
Chemical Reactions Analysis
Types of Reactions
The stearic acid 1,3,5-triazine-2,4,6-triamine complex can undergo various chemical reactions, including:
Oxidation: The complex can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the complex, potentially altering its properties and applications.
Substitution: The complex can participate in substitution reactions, where one or more of its components are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the complex, while substitution reactions can produce a variety of substituted complexes with different functional groups.
Scientific Research Applications
The stearic acid 1,3,5-triazine-2,4,6-triamine complex has a wide range of scientific research applications, including:
Chemistry: The complex is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: The complex is used in the production of polymers, coatings, and other materials due to its unique properties.
Mechanism of Action
The mechanism of action of the stearic acid 1,3,5-triazine-2,4,6-triamine complex involves its interaction with molecular targets and pathways within biological systems. The complex can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the complex is used.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): A nitrogen-rich compound with various industrial applications.
Stearic Acid: A long-chain fatty acid used in cosmetics, food, and industrial applications.
Cyanuric Acid: Another derivative of 1,3,5-triazine, used in swimming pool maintenance and as a precursor for other chemicals.
Uniqueness
The stearic acid 1,3,5-triazine-2,4,6-triamine complex is unique due to its combination of properties from both stearic acid and 1,3,5-triazine-2,4,6-triamine. This combination allows it to be used in a wide range of applications, from organic synthesis to potential therapeutic uses, making it a versatile and valuable compound in scientific research and industry.
Properties
CAS No. |
72076-42-7 |
|---|---|
Molecular Formula |
C21H42N6O2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
octadecanoic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H36O2.C3H6N6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4-1-7-2(5)9-3(6)8-1/h2-17H2,1H3,(H,19,20);(H6,4,5,6,7,8,9) |
InChI Key |
GOCPTMPZDPBBSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


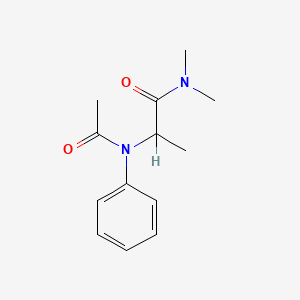

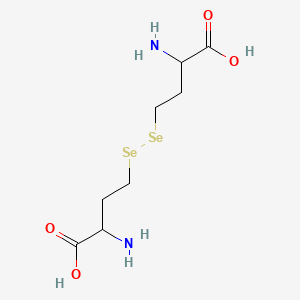

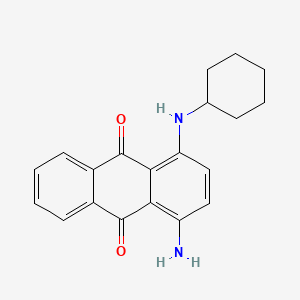
![1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)
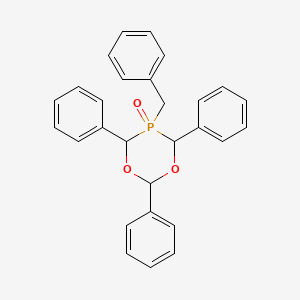
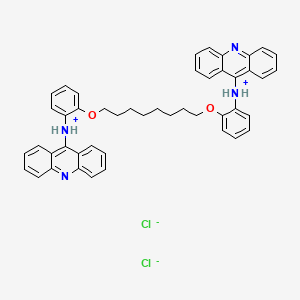

![N,N-Diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate](/img/structure/B13777331.png)
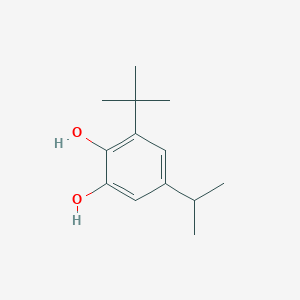
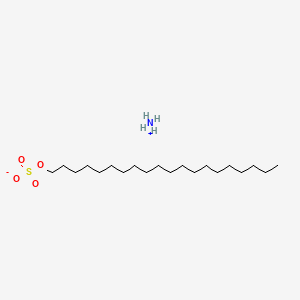
![7H-Benz[de]anthracen-7-one, 3,9-dichloro-](/img/structure/B13777355.png)
![(4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone](/img/structure/B13777358.png)
